2-AMINO-9-FLUORENOL

Catalog No.
S661676
CAS No.
33417-27-5
M.F
C13H11NO
M. Wt
197.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-AMINO-9-FLUORENOL

CAS Number

33417-27-5

Product Name

2-AMINO-9-FLUORENOL

IUPAC Name

2-amino-9H-fluoren-9-ol

Molecular Formula

C13H11NO

Molecular Weight

197.23 g/mol

InChI

InChI=1S/C13H11NO/c14-8-5-6-10-9-3-1-2-4-11(9)13(15)12(10)7-8/h1-7,13,15H,14H2

InChI Key

TWLNNLHYUBGLHG-UHFFFAOYSA-N

SMILES

C1=CC=C2C3=C(C=C(C=C3)N)C(C2=C1)O

Canonical SMILES

C1=CC=C2C3=C(C=C(C=C3)N)C(C2=C1)O

2-Amino-9-fluorenol, also known as 2-amino-9H-fluoren-9-ol, is an organic compound with the molecular formula C13H11NOC_{13}H_{11}NO and a molecular weight of 211.24 g/mol. This compound features a fluorene backbone with an amino group and a hydroxyl group attached to the 2 and 9 positions, respectively. The presence of these functional groups contributes to its unique chemical properties, making it a subject of interest in various fields, including medicinal chemistry and materials science .

  • As an aromatic amine, it may have carcinogenic potential [].
  • It may be irritating to the skin and eyes upon contact.
  • Inhalation or ingestion may cause adverse effects.
Due to its functional groups. Notable reactions include:

  • Oxidation: The hydroxyl group can be oxidized to form 2-amino-9-fluorenone.
  • Acylation: The amino group can react with acyl chlorides to form amides.
  • Nitration: Under strong nitrating conditions, the aromatic system can be nitrated, introducing nitro groups at various positions on the fluorene ring.

These reactions highlight the compound's reactivity and potential for further functionalization .

Research indicates that 2-amino-9-fluorenol exhibits notable biological activities, particularly in its ability to interact with nucleic acids. It has been shown to bind to RNA with a binding constant of approximately 1.2×106M11.2\times 10^6M^{-1}, suggesting potential applications in RNA-targeted therapies or as a probe in molecular biology . Additionally, studies have explored its fluorescence properties, which could be leveraged in biochemical assays and imaging techniques .

The synthesis of 2-amino-9-fluorenol can be achieved through various methods:

  • Reduction of 2-Amino-9-fluorenone: This method involves the reduction of its corresponding ketone using reducing agents such as lithium aluminum hydride.
  • Palladium-Catalyzed Coupling Reactions: This approach employs palladium catalysts for coupling reactions involving halogenated fluorene derivatives and amines.
  • Direct Amination: Direct amination of fluorene derivatives using ammonia or amine derivatives under specific conditions can yield 2-amino-9-fluorenol.

These methods provide flexibility in synthesizing this compound for research and industrial applications.

2-Amino-9-fluorenol finds applications in various domains:

  • Fluorescent Probes: Due to its fluorescence properties, it is used in biochemical assays and as a fluorescent marker.
  • Pharmaceuticals: Its biological activity suggests potential use in drug development, particularly targeting RNA-related diseases.
  • Material Science: The compound may serve as a building block for synthesizing novel materials with specific optical or electronic properties .

Interaction studies have primarily focused on the binding affinity of 2-amino-9-fluorenol with nucleic acids. The high binding constant indicates that this compound can effectively interact with RNA, making it a candidate for further exploration in therapeutic applications targeting RNA structures or functions. Additionally, studies on its fluorescence quenching behavior have provided insights into its interaction dynamics with other solvents and compounds .

Several compounds share structural similarities with 2-amino-9-fluorenol. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-AminofluoreneC13H11NC_{13}H_{11}NLacks hydroxyl group; primarily studied for mutagenicity.
9-FluorenolC13H10OC_{13}H_{10}OSimilar structure but without amino group; used in organic synthesis.
2-Amino-9-fluorenoneC13H11NOC_{13}H_{11}NOOxidized form; exhibits different reactivity patterns.

Uniqueness: The presence of both amino and hydroxyl groups in 2-amino-9-fluorenol distinguishes it from other similar compounds, enhancing its potential for biological interactions and chemical reactivity compared to its analogs .

XLogP3

1.8

Other CAS

33417-27-5

Dates

Modify: 2023-08-15

Explore Compound Types